molecular formula C17H15ClN2OS2 B2568139 5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 391225-57-3

5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2568139
CAS No.: 391225-57-3
M. Wt: 362.89
InChI Key: HTAPHLIJGDGBCT-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a thiazole ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
  • 5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
  • 5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological assays, and the implications of its activity in various biological contexts.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H15ClN2OS2C_{17}H_{15}ClN_{2}OS_{2} . The compound can be synthesized through a series of reactions involving thiazole derivatives and thiophene carboxamides. The synthesis typically involves the condensation of 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine with thiophene-2-carboxylic acid derivatives under controlled conditions to yield the target compound .

Antimicrobial Activity

Studies have shown that compounds related to thiazoles exhibit notable antimicrobial properties. While specific research on this compound is limited, related thiazole derivatives have demonstrated significant antibacterial and antifungal activities. For instance, certain thiazole compounds have been reported to inhibit bacterial growth effectively and show potential as antimicrobial agents .

Inhibition of Enzymatic Activity

One of the critical areas of investigation for this compound is its potential as an enzyme inhibitor. Thiazole derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Compounds similar to this compound have shown competitive inhibition against tyrosinase activity in vitro . This inhibition can lead to reduced melanin levels in cells treated with α-melanocyte stimulating hormone (α-MSH), suggesting potential applications in skin whitening products.

Study on Tyrosinase Inhibition

In a comparative study involving various thiazole derivatives, it was found that certain compounds exhibited inhibitory effects on tyrosinase comparable to kojic acid, a well-known skin-whitening agent. The kinetic analysis indicated that these compounds act as competitive inhibitors . This finding underscores the potential utility of this compound in cosmetic formulations aimed at reducing hyperpigmentation.

Antibacterial Activity Evaluation

While direct studies on this specific compound are scarce, the broader class of thiazole derivatives has been evaluated for antibacterial efficacy. For example, compounds derived from thiazole structures have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialExhibits potential antibacterial properties; related compounds show efficacy against bacteria.
Enzyme InhibitionActs as a competitive inhibitor of tyrosinase; reduces melanin production in vitro.
Potential Cosmetic UseCould be utilized in skin-whitening products due to its inhibitory effects on melanin synthesis.

Properties

IUPAC Name

5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS2/c1-9-6-10(2)15(11(3)7-9)12-8-22-17(19-12)20-16(21)13-4-5-14(18)23-13/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAPHLIJGDGBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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